molecular formula C20H20N2O3S2 B2956017 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895444-12-9

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2956017
CAS No.: 895444-12-9
M. Wt: 400.51
InChI Key: APLAWYAMNXJGCP-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a thiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl substituent on the thiazol ring and a tosyl (p-toluenesulfonyl) group on the acetamide moiety.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-8-17(9-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)16-7-6-14(2)15(3)10-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLAWYAMNXJGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 3,4-dimethylphenylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in chloroform at room temperature.

Major Products Formed

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, resulting in the modulation of various biological processes .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : The melting point of dichlorophenyl analogs (~186–217°C) suggests moderate thermal stability, which may correlate with the target compound’s crystallinity .
  • Synthetic Efficiency : Yields for pyridinyl-substituted analogs (68–72%) indicate feasible synthetic routes, though the tosyl group in the target compound may require optimized coupling conditions .

Urea and Quinazolinone Derivatives

Urea-Thiazol Hybrids ()

  • 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) : Yield 75%, ESI-MS m/z 422.2 [M+H]+.
  • 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9o) : Yield 79.4%, ESI-MS m/z 480.2 [M+H]+ .

Comparison :

  • Urea derivatives exhibit higher molecular weights (422–480 Da) compared to acetamide analogs (~300–500 Da), which may influence pharmacokinetic properties like solubility and bioavailability.

Quinazolinone-Thioacetamide Derivatives ()

Compound (ID) Substituents (Quinazolinone/Acetamide) Melting Point (°C) Yield (%)
5 Phenyl; sulfamoylphenyl 269.0 87
8 4-Tolyl; sulfamoylphenyl 315.5 91
10 3-Ethylphenyl; sulfamoylphenyl 197.6 73

Comparison :

  • Quinazolinone-thioacetamides show higher melting points (170–315°C) than thiazol-2-yl acetamides, suggesting superior thermal stability due to rigid quinazolinone cores .
  • The sulfamoyl group in these compounds may confer enhanced solubility in polar solvents compared to the tosyl group in the target compound .

Critical Analysis of Structural and Functional Differences

  • Bioactivity Potential: Pyridinyl and morpholinomethyl substituents in analogs (e.g., 4d, 4e) are associated with antimicrobial or kinase-inhibitory activity, suggesting the target compound’s 3,4-dimethylphenyl group could be tailored for similar applications .
  • Crystallinity and Packing: The twisted conformation of dichlorophenyl-thiazol acetamides (61.8° between rings) contrasts with planar quinazolinone derivatives, implying differences in solid-state interactions and solubility.
  • Synthetic Challenges: Tosyl group incorporation may require protective strategies, unlike the straightforward coupling of dichlorophenylacetic acid with 2-aminothiazole .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide (hereafter referred to as "the compound") is a thiazole-based derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a 3,4-dimethylphenyl group and a tosylacetamide moiety. The synthesis typically involves the reaction of 2-tosylacetamide with thiazole derivatives, which can be achieved through various synthetic pathways including nucleophilic substitutions and acylation reactions.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, derivatives similar to the compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates reaching up to 83.4% and 78.8%, respectively .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaInhibition Rate (%)
This compoundStaphylococcus aureus83.4
Pseudomonas aeruginosa78.8

Antioxidant Activity

The antioxidant potential of the compound was assessed using the ABTS assay, where it demonstrated significant activity. The highest antioxidant activity reported was 85.9%, comparable to ascorbic acid (88.0%) . This suggests that the compound may play a role in mitigating oxidative stress.

Table 2: Antioxidant Activity of Thiazole Derivatives

Compound% Inhibition (ABTS Assay)
This compound85.9
Ascorbic Acid88.0

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . A notable lead compound from a related series showed high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). It induced apoptosis and autophagy in cancer cells and demonstrated significant tumor growth reduction in vivo using A375 xenograft models .

Table 3: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)
This compoundMelanomaNot specified
Pancreatic CancerNot specified
Chronic Myeloid LeukemiaNot specified

The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance, studies suggest that compounds within this class may inhibit key enzymes involved in cancer progression and microbial growth. The precise mechanisms remain an area of active research but may involve modulation of apoptotic pathways in cancer cells and disruption of bacterial cell wall synthesis.

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